1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
Its structure features a 2,4-difluorobenzyl group at the N1 position of the pyrazole ring, methyl substituents at the C3 and C5 positions, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at C2. This compound is likely used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions due to the boronate moiety, which facilitates carbon-carbon bond formation under palladium catalysis . The fluorine atoms on the benzyl group may enhance metabolic stability and binding affinity in drug discovery contexts .
Key properties:
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-7-8-14(20)9-15(13)21/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFLZJECPKVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Core:
- Starting with a suitable diketone, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
- Reaction conditions often involve acidic or basic catalysts and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the difluorobenzyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (AcOH).
Reduction: Pd/C, hydrogen gas (H2), ethanol (EtOH).
Substitution: Aryl halides, Pd(PPh3)4, K2CO3, toluene.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced difluorobenzyl derivatives.
Substitution: Biaryl compounds from Suzuki-Miyaura coupling.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Participates in cross-coupling reactions to form biaryl compounds.
Biology:
- Potential use in the development of fluorinated pharmaceuticals due to the presence of the difluorobenzyl group, which can enhance metabolic stability and bioavailability.
Medicine:
- Investigated for its potential as a building block in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Industry:
- Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, such as kinases, to modulate their activity.
Pathways Involved: Inhibition of signaling pathways involved in disease progression, such as cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is part of a broader class of pyrazole-based boronic esters. Below is a comparative analysis of structurally related derivatives:
Key Trends
Fluorine Substitution: Fluorine at the 2,4-positions (target compound) balances electronic effects (inductive withdrawal) and steric hindrance compared to 2,3- or 3,5-difluoro analogues . Monofluoro derivatives (e.g., 3-fluoro ) exhibit reduced metabolic resistance but simpler synthesis.
Boronate Reactivity :
- All compounds with the pinacol boronate group are compatible with Suzuki-Miyaura cross-couplings, but reaction yields vary with substituent bulkiness. For example, trifluoromethyl groups () may slow transmetallation due to steric effects .
Biological Activity :
- Fluorinated pyrazoles are common in drug discovery (e.g., GLUT1 inhibitors in ). The 2,4-difluoro substitution in the target compound may mimic bioactive motifs in kinase inhibitors or antimicrobial agents.
Research Findings and Data
Physicochemical Properties
- Solubility: The 2,4-difluoro-benzyl group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogues.
- Stability : Boronate esters are moisture-sensitive but stable under inert conditions. Fluorine substitution may enhance shelf-life by reducing oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
